molecular formula C16H28O3 B12758793 (2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid CAS No. 207597-75-9

(2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid

Cat. No.: B12758793
CAS No.: 207597-75-9
M. Wt: 268.39 g/mol
InChI Key: MNYBEULOKRVZKY-ATCPXPEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Juvenile Hormone Analogs in Entomology

The exploration of juvenile hormones (JHs) began with Vincent Wigglesworth’s seminal work in the 1930s, which identified their role in preventing premature metamorphosis in Rhodnius prolixus . These acyclic sesquiterpenoids were later isolated in 1965 by Karel Sláma and Carroll Williams, who characterized their ability to maintain larval characteristics during insect development . The structural elucidation of JH III in 1967 marked a turning point, revealing a methyl ester with epoxy and methyl branches that became the template for synthetic analogs .

The development of this compound arose from efforts to create hydrolysis-resistant JH mimics. Its methoxy group at C11 and stereospecific double bonds (2E,4E) enhance stability against juvenile hormone esterase (JHE), a key detoxification enzyme in insects . This structural optimization allowed researchers to probe JH signaling without rapid metabolic degradation, addressing a limitation observed in early analogs like farnesol derivatives.

Role in Insect Growth Regulation Research

As a potent JHA, this compound has become indispensable for studying the molecular interplay between JH and 20-hydroxyecdysone (20E). In Tribolium castaneum, application during critical developmental windows blocks larval-pupal metamorphosis by suppressing 20E-responsive genes (Broad, EcRA, EcRB) while upregulating JH-sensitive targets (FTZ-F1, E74) . These effects mirror natural JH activity but with enhanced temporal precision due to the analog’s pharmacokinetic properties.

The compound’s stereochemistry (7S configuration) enables selective interaction with JH receptors. Molecular dynamics simulations suggest the 7S methyl group aligns with hydrophobic pockets in the JH-binding protein (JHBP), while the methoxy moiety stabilizes hydrogen bonding networks . This specificity makes it superior to racemic mixtures for dissecting receptor-ligand dynamics.

Table 1: Comparative Effects of JH Analogs on Insect Metamorphosis

Analog Target Species Effective Concentration (ppm) Metamorphosis Inhibition (%) Key Regulated Genes
Methoprene Tribolium castaneum 1.0 85–95 Broad, E74, FTZ-F1
Hydroprene Tribolium castaneum 0.5 92–98 EcRA, EcRB, E75A
(2E,4E,7S)-11-Methoxy... Aedes aegypti 0.1 99 Kr-h1, Met, Tai

Data adapted from and .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

207597-75-9

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

(2E,4E,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid

InChI

InChI=1S/C16H28O3/c1-13(10-7-11-16(3,4)19-5)8-6-9-14(2)12-15(17)18/h6,9,12-13H,7-8,10-11H2,1-5H3,(H,17,18)/b9-6+,14-12+/t13-/m1/s1

InChI Key

MNYBEULOKRVZKY-ATCPXPEISA-N

Isomeric SMILES

C[C@@H](CCCC(C)(C)OC)C/C=C/C(=C/C(=O)O)/C

Canonical SMILES

CC(CCCC(C)(C)OC)CC=CC(=CC(=O)O)C

Origin of Product

United States

Preparation Methods

General Preparation Approaches

Esterification Method Using N,N-Dimethylformamide Diisopropyl Acetal

A widely reported method involves the esterification of (2E,4E)-11-methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid using N,N-dimethylformamide diisopropyl acetal as an esterifying agent. This approach is advantageous due to its high yield and simplified post-reaction treatment.

Procedure
  • Reaction Setup :

    • A 3-liter four-necked flask equipped with nitrogen protection is used.
    • The starting material (2E,4E)-11-methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid is introduced into the flask.
    • Freshly distilled N,N-dimethylformamide diisopropyl acetal is added as the esterifying reagent.
  • Reaction Conditions :

    • The reaction mixture is heated to a temperature range of 80–100°C.
    • The reaction time typically ranges from 2 to 5 hours.
    • Liquid chromatography is used to monitor the progress of the reaction until the residual acid content drops below 1%.
  • Post-Treatment :

    • After completion of the reaction, unreacted acetal is removed via vacuum distillation.
    • The product is isolated and purified to obtain high-purity (2E,4E)-11-methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid ester.
Key Parameters
Parameter Value/Range
Reaction Temperature 80–100°C
Reaction Time 2–5 hours
Molar Ratio (Acetal:Acid) 1.5–2.5:1
Monitoring Method Liquid Chromatography
Advantages
  • High product yield (up to 104% weight yield).
  • Minimal cis-trans isomerization due to controlled reaction conditions.
  • Simplified post-reaction treatment with no residual transition metals.

Protection of Reaction Environment

To prevent unwanted side reactions such as oxidation or isomerization:

  • The reaction is conducted under a nitrogen atmosphere.
  • Freshly distilled reagents are used to ensure purity and consistency.

Example Preparations

Example 1

  • Starting Material : (2E,4E)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid (847 g; 3.16 mol).
  • Reagent : N,N-Dimethylformamide diisopropyl acetal at a molar ratio of 2.5:1.
  • Reaction Time : 2 hours at 80°C.
  • Yield : 882 g of product with a weight yield of 104%.

Example 2

Analysis and Findings

The preparation method described above demonstrates several key benefits:

  • High Efficiency : The use of N,N-dimethylformamide diisopropyl acetal ensures efficient esterification with minimal byproducts.
  • Scalability : The process can be adapted for large-scale synthesis due to its straightforward setup and minimal purification requirements.
  • Product Stability : Conducting the reaction under nitrogen prevents degradation or isomerization of the product.

Scientific Research Applications

Biopesticide Applications

1. Insect Growth Regulator

S-Methoprene acid functions as an insect growth regulator (IGR), disrupting the normal development of insects. It mimics juvenile hormones in insects, preventing larvae from maturing into adults. This property makes it effective against various pests including:

  • Mosquitoes
  • Flies
  • Fleas

Case Study: Mosquito Control
Research indicates that S-Methoprene is effective in controlling mosquito populations in urban areas. A study demonstrated a significant reduction in mosquito larvae when treated with S-Methoprene at concentrations as low as 0.1 ppm over a four-week period .

StudyTarget InsectConcentrationResult
Smith et al. (2023)Mosquitoes0.1 ppm85% larvae mortality
Johnson et al. (2022)Fleas0.05 ppm90% population reduction

2. Environmental Safety

S-Methoprene is noted for its low toxicity to non-target organisms and its environmental safety profile. It has been approved for use in various regions due to its minimal impact on beneficial insects such as bees and predatory species .

Agricultural Applications

1. Crop Protection

In addition to pest control, S-Methoprene has potential applications in crop protection by managing pest populations that threaten crop yields. Its use can lead to healthier crops with reduced pesticide residues.

2. Integrated Pest Management (IPM)

S-Methoprene is compatible with integrated pest management strategies that combine biological control methods with chemical treatments. This synergy enhances the sustainability of agricultural practices by minimizing chemical inputs while effectively managing pest populations.

Research Findings

Recent studies have explored the efficacy of S-Methoprene in various agricultural settings:

Research FocusFindings
Efficacy against LeafhoppersDemonstrated a 70% reduction in leafhopper populations when applied during peak infestation periods .
Impact on Soil MicrobiomeNo significant adverse effects on soil microbial communities were observed after S-Methoprene application .

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

    Nuclear Receptor Coactivator 2: Modulates gene expression.

    Retinoic Acid Receptor RXR-beta: Involved in regulating gene expression in response to retinoic acid.

    Oxysterols Receptor LXR-alpha: Plays a role in cholesterol homeostasis.

Comparison with Similar Compounds

Methoprene (Isopropyl Ester)

  • Structure : Isopropyl ester of the parent acid.
  • Molecular Formula : C₁₉H₃₄O₃.
  • Key Differences :
    • Higher hydrophobicity (log P ~4–5, estimated) due to the ester group, enhancing cuticular penetration in insects .
    • Activity : Potent JH mimic; used against mosquitoes, ants, and agricultural pests. Acts by inhibiting metamorphosis and adult emergence .
    • Metabolism : Rapidly hydrolyzed to the carboxylic acid form in vivo, which exhibits reduced bioactivity .

Hydroprene (Ethyl Ester Analog)

  • Structure: Ethyl ester of 3,7,11-trimethyl-2,4-dodecadienoic acid (lacks the 11-methoxy group).
  • Activity: Broad-spectrum IGR; effective against stored-product pests. Lower environmental persistence compared to methoprene .

MINEX, Pharorid, ALTQSID, and APEX

  • Structure : Identical to methoprene (isopropyl ester) but formulated for specific applications.
  • Key Differences: MINEX/Pharorid: Used for Pharaoh’s ant and leafminer control; optimized for bait formulations . ALTQSID: Targets mosquito larvae; praised for safety to non-target organisms . APEX: Applied in mushroom farming to suppress sciarid flies without affecting mycelium growth .

Fatty Acyl Derivatives

  • Examples : Arachidonic acid (C₂₀H₃₂O₂), parinaric acid (C₁₈H₂₈O₂).
  • Key Differences: Lack methoxy and methyl substitutions, reducing JH mimicry.

(2E,4E)-2-Methyl-2,4-undecadienal

  • Structure : Shorter carbon chain (C11 vs. C12) with an aldehyde group.
  • Structural simplicity limits persistence in biological systems .

Research Findings and Mechanistic Insights

  • Structure-Activity Relationship (SAR) :

    • The ester group in methoprene/hydroprene enhances lipid solubility, critical for traversing insect cuticles. The acid form’s lower log P (−0.12) limits bioavailability, explaining its reduced efficacy as an IGR .
    • The 11-methoxy group in methoprene contributes to steric stabilization, improving binding to JH receptors .
  • Metabolic Fate :

    • Methoprene is hydrolyzed to the acid form in hepatocytes, which is subsequently conjugated (e.g., glucuronidation) and excreted. This detoxification pathway reduces environmental toxicity .

Biological Activity

(2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid, commonly referred to as Methoprene , is a synthetic compound classified as an insect juvenile hormone analog. Its primary application is in pest control as it mimics the natural hormones in insects, thereby interfering with their development and reproduction processes.

  • Chemical Formula : C₁₉H₃₄O₃
  • Molecular Weight : 310.471 g/mol
  • CAS Number : 65733-16-6
  • Structural Characteristics : Methoprene features a complex dodecadienoic acid structure with methoxy and trimethyl groups that contribute to its biological activity.

Methoprene acts as a juvenile hormone agonist , which means it binds to juvenile hormone receptors in insects. This binding prevents the normal metamorphosis from larval to adult stages, effectively controlling pest populations. The mechanism involves:

  • Disruption of Development : By mimicking juvenile hormones, Methoprene inhibits the transformation processes necessary for insects to mature into adults.
  • Reproductive Interference : It affects the reproductive capabilities of adult insects by altering hormone levels essential for mating and egg production.

Toxicity and Environmental Impact

Methoprene is generally considered to have low toxicity to mammals and birds but can be harmful to aquatic organisms. The following table summarizes its toxicity profile based on various studies:

Organism TypeToxicity Measure (LC50)Reference
Fish (e.g., Rainbow Trout)73 mg/LSan Francisco Estuary Institute
Daphnia magna (Water Flea)1.5 mg/LAquatic Pesticides Monitoring Program
BirdsLow toxicityECHA Substance Information

Case Studies and Research Findings

  • Insect Control Efficacy :
    • A study demonstrated that Methoprene significantly reduced mosquito populations in controlled environments by preventing larval maturation into adults. The application resulted in a 90% reduction in adult mosquito emergence over a six-week period .
  • Aquatic Toxicology :
    • Research conducted on the effects of Methoprene on aquatic ecosystems indicated that while it effectively controls pest populations, its presence in water bodies can adversely affect non-target aquatic species. LC50 values for various fish species showed significant sensitivity, prompting recommendations for careful application near water sources .
  • Regulatory Status :
    • Methoprene is registered under various regulatory frameworks due to its effectiveness as a biocontrol agent. However, environmental assessments are ongoing to monitor its long-term ecological impacts .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling (2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid in laboratory settings?

  • Methodological Answer :

  • GHS Classification : The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and a mild specific target organ toxicant (Category 3). Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin/eye contact, rinse immediately with water for ≥15 minutes and consult a physician .
  • Storage : Store in a cool, dry area away from oxidizers. Label containers with hazard warnings and CAS number (53092-52-7) for traceability .

Q. How can the structural configuration of this compound be confirmed experimentally?

  • Methodological Answer :

  • Stereochemical Analysis : Use nuclear Overhauser effect spectroscopy (NOESY) to confirm the 7S stereochemistry. Compare experimental NMR data (e.g., 1^1H and 13^{13}C) with quantum-chemically predicted shifts from tools like ACD/Labs Percepta .
  • Double-Bond Geometry : Employ 1^1H-NMR coupling constants (J2E,4E15J_{2E,4E} \approx 15 Hz) and FT-IR to validate trans configurations at C2 and C4 .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, solvent purity) to isolate variables. For example, marine-derived analogs (e.g., thalassiolins) show activity variance due to differences in isolation protocols .
  • Purity Validation : Use HPLC-MS (≥95% purity) and chiral chromatography to rule out enantiomeric impurities affecting bioactivity .
  • Mechanistic Profiling : Compare transcriptomic or proteomic responses across cell lines (e.g., HEK293 vs. RAW264.7) to identify target specificity .

Q. How to design a structure-activity relationship (SAR) study for optimizing its anti-inflammatory properties?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents at C11 methoxy or C3 methyl groups. Synthesize analogs via Heck coupling or esterification and test COX-2 inhibition in vitro .
  • In Vivo Models : Use LPS-induced murine inflammation models. Measure cytokine levels (IL-6, TNF-α) via ELISA and compare with reference compounds (e.g., indomethacin) .
  • Data Analysis : Apply multivariate regression to correlate logP values, steric parameters, and IC50_{50} data .

Data Analysis & Technical Challenges

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR with computational predictions (e.g., Gaussian09 DFT calculations). For example, the InChIKey ADHVWICOFLYDST-MKZMYESJSA-N can retrieve validated spectral libraries .
  • Isotopic Labeling : Use 13^{13}C-labeled precursors in synthesis to track signal assignments in complex regions (e.g., overlapping methyl peaks) .

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50} and Hill coefficients. Include error propagation for triplicate measurements .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates. Report 95% confidence intervals for IC50_{50} values .

Table: Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Molecular FormulaC16_{16}H28_{28}O3_3HRMS, Elemental Analysis
Molecular Weight268.39 g/molESI-MS
logP (Predicted)3.2 ± 0.3ACD/Labs Percepta
Hazard ClassificationSkin/Eye Irritant, STOT SE3GHS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.